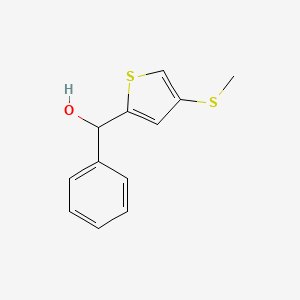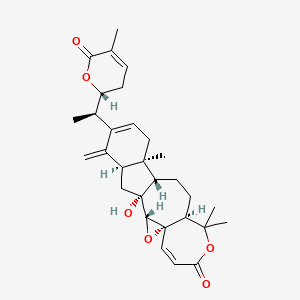![molecular formula C11H12ClIO2 B13081698 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13081698.png)
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane is an organic compound characterized by the presence of a chlorophenyl group, a methoxy group, and an iodo-substituted oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane typically involves the reaction of 2-chlorophenol with an appropriate oxolane derivative under specific conditions. One common method includes the use of a halogenation reaction where iodine is introduced to the oxolane ring. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium or copper to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted oxolane derivatives.
Oxidation Reactions: Formation of oxolane derivatives with higher oxidation states.
Reduction Reactions: Formation of dehalogenated oxolane derivatives.
Applications De Recherche Scientifique
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Chlorophenyl)methoxy]-4-methoxybenzaldehyde
- 3-[(2-Chlorophenyl)methoxy]-4-methoxybenzene
- 3-[(2-Chlorophenyl)methoxy]-4-methoxypropane
Uniqueness
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane is unique due to the presence of both a chlorophenyl group and an iodo-substituted oxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C11H12ClIO2 |
|---|---|
Poids moléculaire |
338.57 g/mol |
Nom IUPAC |
3-[(2-chlorophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12ClIO2/c12-9-4-2-1-3-8(9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
Clé InChI |
FATKFPGYKLNTML-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CO1)I)OCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


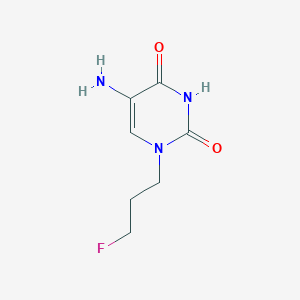
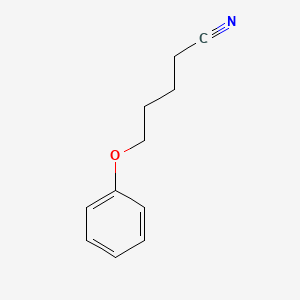
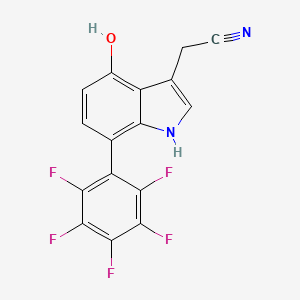

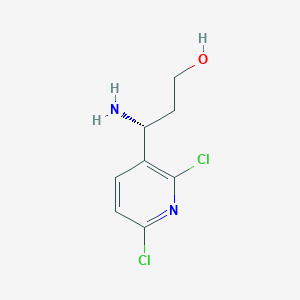


![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)
